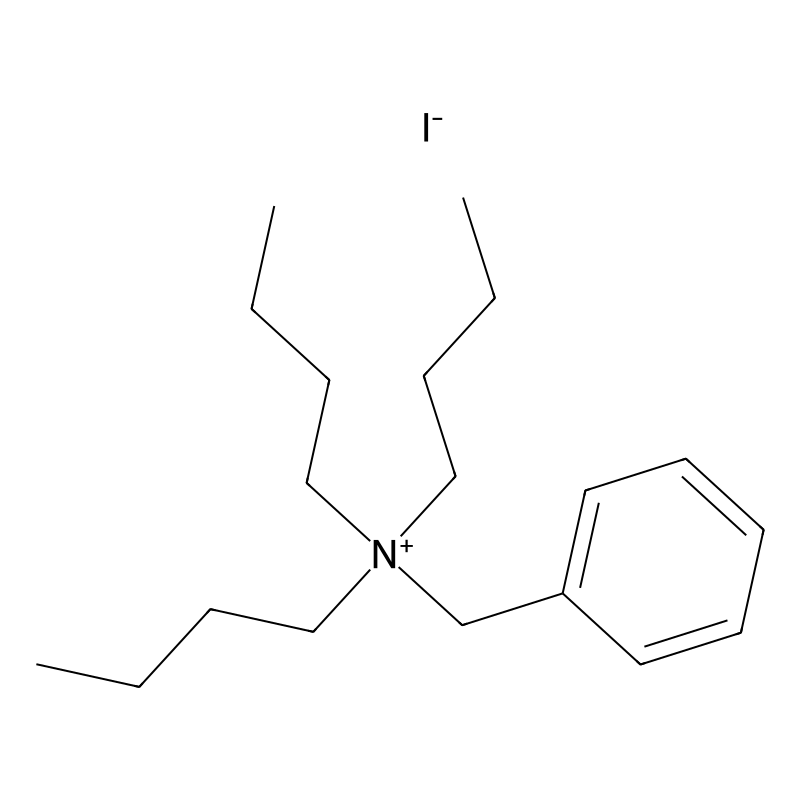

N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ionic Liquids: N-Benzyl-N,N-dibutylbutan-1-aminium iodide possesses a quaternary ammonium cation, a common structural feature of ionic liquids. Ionic liquids are salts with a melting point below 100°C and unique properties like high thermal stability and miscibility with various organic solvents. Research on novel ionic liquids often explores their potential applications in catalysis, separations, and electrochemistry .

- Organic Synthesis: The iodide anion (I-) in N-Benzyl-N,N-dibutylbutan-1-aminium iodide can potentially act as a leaving group in organic synthesis reactions. However, further research is needed to determine the specific reactivity of this molecule.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a quaternary ammonium compound characterized by the molecular formula . This compound features a benzyl group attached to a nitrogen atom that is also bonded to two butyl groups and an iodide ion. It is known for its surfactant properties and is commonly utilized in various chemical applications due to its ability to facilitate reactions across different phases.

Types of Reactions

N-Benzyl-N,N-dibutylbutan-1-aminium iodide primarily engages in nucleophilic substitution reactions, particularly following the S_N2 mechanism. This reactivity is attributed to the presence of the quaternary ammonium structure, which allows for effective interaction with nucleophiles.

Common Reagents and Conditions

The compound can react with various nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, which enhance nucleophilic attack by stabilizing the transition state.

Major Products

The nature of the products formed from these reactions depends on the specific nucleophile used:

- Hydroxide ions yield alcohols.

- Cyanide ions produce nitriles.

These transformations highlight the compound's versatility in organic synthesis.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide exhibits notable biological activity, particularly in studies related to cell membrane permeability. Its quaternary ammonium structure suggests potential antimicrobial properties, similar to other compounds in its class. Ongoing research aims to explore its effectiveness as an antimicrobial agent and its role in enhancing drug delivery systems.

Synthetic Routes

The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide typically involves a quaternization reaction. This process includes:

- Reactants: Benzyl chloride and tributylamine.

- Iodide Source: Sodium iodide or potassium iodide serves as the halogen source.

- Solvent: The reaction is often carried out in organic solvents like acetonitrile or acetone under reflux conditions.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity. Large-scale reactors are employed to maintain precise control over reaction conditions, followed by purification processes such as crystallization or distillation.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide finds applications across various fields:

- Chemistry: Used as a phase transfer catalyst, it facilitates reactions between immiscible phases (e.g., organic and aqueous).

- Biology: Investigated for its ability to enhance cell membrane permeability.

- Medicine: Research into its antimicrobial potential continues, given its structural similarities to known disinfectants.

- Industry: Employed in producing chemical intermediates and stabilizers in formulations.

Research on N-Benzyl-N,N-dibutylbutan-1-aminium iodide has focused on its interactions with biological membranes and other chemical species. Its ability to enhance solubility and facilitate transport across membranes makes it a valuable candidate for drug delivery systems. Studies have indicated that it may influence cellular uptake mechanisms, thereby enhancing the efficacy of therapeutic agents.

Several compounds share structural similarities with N-Benzyl-N,N-dibutylbutan-1-aminium iodide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyltriethylammonium iodide | Ethyl groups instead of butyl | Different hydrophobicity due to shorter alkyl chains |

| Tetrabutylammonium iodide | Four butyl groups | Lacks aromatic character; primarily hydrophobic |

| Benzyltrimethylammonium iodide | Methyl groups instead of butyl | More polar due to smaller alkyl groups |

Uniqueness

N-Benzyl-N,N-dibutylbutan-1-aminium iodide stands out due to its combination of a benzyl group with two butyl groups, providing a balanced hydrophobic-hydrophilic profile. This unique structure enhances its effectiveness as a phase transfer catalyst compared to similar compounds, allowing for improved reaction rates and efficiency in organic synthesis.

The development of N-Benzyl-N,N-dibutylbutan-1-aminium iodide is intrinsically linked to the broader historical evolution of quaternary ammonium chemistry. The fundamental synthetic pathway for creating such compounds was established through the Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This reaction methodology, first described in historical literature, provided the foundation for synthesizing complex quaternary ammonium compounds including N-Benzyl-N,N-dibutylbutan-1-aminium iodide.

The quaternization process involves the alkylation of tertiary amines by alkyl halides, a reaction that has been widely documented in chemical literature. In the specific case of N-Benzyl-N,N-dibutylbutan-1-aminium iodide, this process would involve the treatment of tributylamine with benzyl iodide or a similar benzylating agent. The reaction typically proceeds through an SN2 mechanism, where benzylic halides serve as excellent alkylating agents due to their enhanced reactivity.

The industrial and research applications of quaternary ammonium compounds began to expand significantly as chemists recognized their unique properties, including their permanent positive charge independent of solution pH. This characteristic distinguishes quaternary ammonium cations from primary, secondary, or tertiary ammonium species, making them particularly valuable in applications requiring stable ionic character.

Role in Quaternary Ammonium Compound Research

N-Benzyl-N,N-dibutylbutan-1-aminium iodide occupies a distinctive position within quaternary ammonium compound research due to its specific structural features and resulting chemical properties. Quaternary ammonium cations demonstrate remarkable stability toward strong electrophiles, oxidants, and acids, while also maintaining resilience against most nucleophiles. This exceptional stability has enabled researchers to isolate many unusual anions as quaternary ammonium salts, expanding the scope of chemical investigation.

The compound serves as an exemplary phase transfer catalyst, facilitating the transfer of ions or molecules between immiscible phases such as organic and aqueous layers. This property stems from the amphiphilic nature of the molecule, where the long alkyl chains provide organic solubility while the ionic character enables interaction with aqueous phases. Research has demonstrated that phase transfer catalysis governed by quaternary ammonium compounds depends on two critical factors: the equilibrium concentration of reacting anions and the rate constant of the reaction.

The iodide counterion in N-Benzyl-N,N-dibutylbutan-1-aminium iodide contributes significantly to its effectiveness as a phase transfer catalyst. Iodide represents one of the more lipophilic anions in the halide series, following the lipophilicity order: hydroxide < sulfate < fluoride < chloride < cyanide < bromide < iodide < perchlorate < thiocyanate. This enhanced lipophilicity enables preferential partitioning into organic phases, facilitating efficient phase transfer processes.

Academic Significance in Modern Synthetic Chemistry

The academic significance of N-Benzyl-N,N-dibutylbutan-1-aminium iodide extends across multiple domains of synthetic chemistry, particularly in catalytic applications and green chemistry initiatives. Research has demonstrated the compound's utility in various organic transformations, including its role as a reagent in synthesis processes and extraction procedures. The compound exhibits thermal stability characteristics that make it suitable for reactions conducted at elevated temperatures, expanding its applicability in synthetic methodologies.

Contemporary research has highlighted the importance of quaternary ammonium iodides in oxidative coupling reactions. Related studies involving tetrabutylammonium iodide have shown that these compounds can catalyze carbon-carbon bond formation through dehydrogenation oxidative coupling mechanisms. In these systems, the iodide component undergoes oxidation to form reactive iodine species that facilitate substrate activation and subsequent coupling reactions.

The compound's applications in organic synthesis demonstrate its versatility as both a phase transfer catalyst and a direct reagent. Research has established that quaternary ammonium iodides can overcome limitations associated with expensive, toxic, and air-sensitive metal catalysts. This capability aligns with current trends in green chemistry, where researchers seek environmentally benign alternatives to traditional catalytic systems.

Modern investigations have revealed that N-Benzyl-N,N-dibutylbutan-1-aminium iodide and related compounds exhibit antimicrobial properties, extending their potential applications beyond pure synthetic chemistry. This biological activity stems from the fundamental characteristics of quaternary ammonium compounds, which can disrupt microbial cell membranes through their surfactant-like properties.

Table 1: Physical and Chemical Properties of N-Benzyl-N,N-dibutylbutan-1-aminium iodide

The research landscape surrounding N-Benzyl-N,N-dibutylbutan-1-aminium iodide continues to evolve as scientists explore novel applications in sustainable synthesis. The compound's ability to function effectively in aqueous media represents a significant advantage in green chemistry protocols, where water serves as an environmentally benign solvent. Studies have demonstrated that related quaternary ammonium iodides can catalyze reactions in water at moderate temperatures, providing efficient synthetic routes while minimizing environmental impact.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide represents a quaternary ammonium salt belonging to the benzyltrialkylammonium family of compounds [1] [2]. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature conventions for quaternary ammonium compounds, where the nitrogen center bears a permanent positive charge independent of solution pH conditions [3]. Alternative nomenclature systems recognize this compound as benzyltributylammonium iodide, benzyl tri-n-butylammonium iodide, and N-benzyl-N,N,N-tributylammonium iodide [1] [4] [5].

The compound's systematic classification places it within the broader category of quaternary ammonium salts, specifically as a Group II quaternary ammonium compound according to Environmental Protection Agency classification schemes [6]. This classification derives from the presence of a benzyl ring structure attached to the quaternary nitrogen center, distinguishing it from simpler alkylammonium derivatives. The Chemical Abstracts Service registry number 60754-76-9 provides unique identification for this specific iodide salt variant [1] [2] [7].

Systematic nomenclature conventions establish the molecular formula as C₁₉H₃₄IN with a molecular weight of 403.38 grams per mole [1] [2] [7]. The structural formula indicates a central quaternary nitrogen atom bonded to three n-butyl chains and one benzyl group, with an iodide counterion maintaining electroneutrality [1] [8]. The MDL number MFCD00011850 serves as an additional identifier in chemical databases [7] [9].

The compound exhibits the characteristic ionic nature of quaternary ammonium salts, existing as discrete cationic and anionic components in both solid and solution phases [3]. The permanently charged quaternary nitrogen center distinguishes this compound from primary, secondary, or tertiary ammonium salts, which exhibit pH-dependent protonation states [3]. This permanent charge characteristic contributes to the compound's stability under various chemical conditions and its utility in phase transfer catalysis applications [4] [7].

Molecular Geometry and Conformational Analysis

The molecular geometry of N-benzyl-N,N-dibutylbutan-1-aminium iodide centers around a quaternary nitrogen atom adopting a slightly distorted tetrahedral configuration [10]. X-ray crystallographic studies of analogous benzyltrialkylammonium compounds reveal carbon-nitrogen bond lengths averaging 1.519 ± 0.013 Ångströms, with bond angles ranging from 109.5° ± 2.1° around the central nitrogen atom [10]. This tetrahedral geometry represents the optimal spatial arrangement for minimizing steric hindrance among the four substituent groups attached to the nitrogen center.

The conformational landscape of this quaternary ammonium compound exhibits significant flexibility due to the presence of three n-butyl chains and one benzyl substituent [11] [12]. Computational studies on related quaternary ammonium structures demonstrate that flexible alkyl chains can adopt multiple conformational states, with extended conformations generally preferred to minimize intramolecular steric interactions [11]. The benzyl group introduces additional conformational complexity through its ability to rotate around the carbon-nitrogen bond, allowing various orientations relative to the alkyl chains.

The alkyl chain conformations in N-benzyl-N,N-dibutylbutan-1-aminium iodide typically adopt extended conformations characteristic of n-butyl substituents in quaternary ammonium environments [11]. These extended conformations minimize gauche interactions between adjacent carbon atoms while maximizing the distance between terminal methyl groups. The flexibility of these chains contributes to the compound's ability to accommodate different packing arrangements in crystalline phases and various solvation environments in solution.

Steric considerations play a crucial role in determining the preferred conformational states of this compound [10]. The presence of three bulky n-butyl chains creates significant steric crowding around the central nitrogen atom, influencing the relative orientations of these substituents. Crystallographic evidence from related compounds suggests that steric constraints can drive conformational changes, including alterations in the relative positioning of substituent groups to opposite faces of aromatic rings when steric bulk increases [10].

The benzyl group orientation exhibits particular sensitivity to steric interactions with the n-butyl chains [10]. Solid-state structural studies of related compounds demonstrate that increasing steric bulk from additional alkyl chains can cause benzyl groups to reorient from preferred conformations to accommodate the increased steric demand. This conformational flexibility contributes to the compound's adaptability in different chemical environments and its effectiveness as a phase transfer catalyst.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for N-benzyl-N,N-dibutylbutan-1-aminium iodide remains limited in the literature, related quaternary ammonium iodide salts provide valuable structural insights [13] [14] [15] [16]. Quaternary ammonium iodide compounds typically crystallize in orthorhombic or monoclinic crystal systems, with space groups commonly including Pnma and P2₁/c arrangements [16] [17]. These crystallographic parameters reflect the ionic nature of these compounds and the specific packing requirements imposed by the large organic cations and iodide anions.

The solid-state arrangement of quaternary ammonium iodide salts involves complex three-dimensional networks stabilized by multiple intermolecular interactions [13] [14]. Iodide anions, being large and polarizable, form weak interactions with the positively charged quaternary nitrogen centers and can participate in hydrogen bonding networks with alkyl chain hydrogen atoms [13]. The average nitrogen-iodide distances in related structures range from 4.5 to 5.0 Ångströms, indicating primarily electrostatic rather than direct coordinate bonding interactions [15].

Crystal packing efficiency in these compounds requires accommodation of both the bulky organic cations and the relatively large iodide anions [5] [7]. The melting point of 143-145°C reported for N-benzyl-N,N-dibutylbutan-1-aminium iodide reflects moderate intermolecular interactions consistent with organic ionic compounds of similar molecular weight [5] [7] [18] [9]. This thermal stability indicates reasonably strong crystal lattice forces while maintaining sufficient molecular mobility for phase transitions.

The hygroscopic nature of this compound suggests the presence of accessible sites for water molecule coordination in the crystal structure [5] [7] [18] [9]. Quaternary ammonium iodide salts frequently incorporate water molecules into their crystal lattices, forming hydrated phases that can significantly influence their physical properties and stability [17] [19]. These hydration effects contribute to the compound's sensitivity to atmospheric moisture and the need for appropriate storage conditions.

Intermolecular interactions in the solid state include van der Waals forces between alkyl chains, electrostatic interactions between cationic and anionic components, and potential π-π interactions involving the benzyl aromatic ring [16]. The relatively low melting point compared to smaller quaternary ammonium salts reflects the influence of the bulky n-butyl substituents in reducing crystal packing efficiency and lattice energy [20] [21]. This structural feature contributes to the compound's utility as a phase transfer catalyst by facilitating dissolution and ion mobility.

Comparative Analysis with Analogous Benzyltrialkylammonium Salts

Comparative analysis of N-benzyl-N,N-dibutylbutan-1-aminium iodide with other benzyltrialkylammonium salts reveals systematic trends in physical and chemical properties related to alkyl chain length and anion identity [22] [23] [24]. The progression from benzyltrimethylammonium to benzyltriethylammonium to benzyltributylammonium iodides demonstrates clear structure-property relationships that govern their respective applications and behaviors.

Molecular weight variations across the benzyltrialkylammonium iodide series show predictable increases with alkyl chain extension [20] [21]. Benzyltrimethylammonium iodide exhibits a molecular weight of 277.15 grams per mole, while benzyltriethylammonium iodide reaches 319.23 grams per mole, and N-benzyl-N,N-dibutylbutan-1-aminium iodide achieves 403.38 grams per mole [20] [21]. This systematic increase reflects the cumulative effect of adding methylene units to each alkyl substituent.

Melting point trends across this series reveal interesting thermal stability patterns [20] [21] [18]. Benzyltrimethylammonium iodide exhibits the highest melting point at 178-179°C, followed by benzyltriethylammonium iodide at 171°C, and N-benzyl-N,N-dibutylbutan-1-aminium iodide at 143-145°C [20] [21] [18]. This inverse relationship between alkyl chain length and melting point reflects decreased crystal packing efficiency as steric bulk increases around the quaternary nitrogen center.

Solubility characteristics show systematic variation with alkyl chain length, following established principles for quaternary ammonium compounds [22] [25]. The shorter-chain analogs typically exhibit greater water solubility, while longer-chain derivatives like the tributyl variant show enhanced solubility in organic solvents [22]. This trend makes the tributyl derivative particularly valuable for phase transfer catalysis applications where organic phase solubility is crucial.

Anion effects provide additional comparative insights when examining chloride versus iodide salts of the same cation [26] [27]. N-benzyl-N,N-dibutylbutan-1-aminium chloride, with a molecular weight of 311.93 grams per mole, demonstrates the significant mass contribution of the iodide anion in the corresponding iodide salt [26] [27]. The larger, more polarizable iodide anion generally reduces melting points and alters solubility patterns compared to the smaller chloride anion.

Nucleophilic Substitution Reaction Mechanisms

The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide follows the classical Menshutkin reaction pathway, which represents a specialized form of nucleophilic substitution reaction [1] [2]. This reaction involves the quaternization of a tertiary amine through alkylation with an alkyl halide, proceeding via a bimolecular nucleophilic substitution mechanism [3].

The reaction mechanism involves the nucleophilic attack of the lone pair electrons on the nitrogen atom of tributylamine on the electrophilic carbon center of benzyl iodide [1] [4]. The carbon-iodine bond undergoes heterolytic cleavage, with the iodide ion serving as the leaving group. This process occurs through a concerted mechanism where bond formation and bond breaking occur simultaneously, characteristic of the SN2 mechanism [5] [6].

The reaction proceeds through a transition state where the nitrogen atom forms a partial bond with the benzyl carbon while the carbon-iodine bond simultaneously weakens [4] [3]. The high nucleophilicity of the tertiary amine facilitates this process, with the electron-rich nitrogen center readily donating its lone pair to the electron-deficient benzyl carbon [1] [7]. The reaction is thermodynamically favorable due to the formation of a stable quaternary ammonium cation paired with the iodide counterion [8].

Kinetic studies have demonstrated that this quaternization reaction follows second-order kinetics, being first-order with respect to both the tertiary amine and the benzyl halide [9] [10]. The reaction rate is significantly influenced by the nature of the leaving group, with iodide being an excellent leaving group due to its weak basicity and high polarizability [1] [11]. The presence of electron-withdrawing groups on the benzyl ring can enhance the electrophilicity of the carbon center, thereby increasing the reaction rate [3].

Optimization of Alkylation Conditions

The optimization of reaction conditions for N-Benzyl-N,N-dibutylbutan-1-aminium iodide synthesis requires careful consideration of multiple parameters including temperature, pressure, solvent selection, and reactant stoichiometry [12] [10]. Temperature optimization represents a critical factor in achieving high yields while minimizing side reactions [13] [14].

Temperature Control and Effects

Optimal reaction temperatures typically range from 50°C to 150°C, with the precise temperature depending on the specific reactor configuration and desired reaction time [14]. At temperatures below 50°C, reaction rates become impractically slow, requiring extended reaction times that may compromise economic viability [15] [16]. Conversely, temperatures exceeding 150°C can lead to thermal decomposition of reactants and products, as well as increased formation of undesired byproducts [13] [17].

Industrial-scale operations commonly employ temperatures between 80°C and 120°C to balance reaction rate with selectivity [12] [18]. Temperature control becomes particularly critical in continuous flow systems where precise thermal management enables consistent product quality and yield [9] [10]. The activation energy for the quaternization reaction has been determined to be approximately 45-55 kJ/mol, indicating moderate temperature sensitivity [15].

Pressure Optimization

Pressure effects on the alkylation reaction are generally less pronounced than temperature effects, but still require optimization for efficient synthesis [13] [19]. Operating pressures of 1-5 atmospheres are typically sufficient for laboratory-scale synthesis, while industrial operations may employ pressures up to 4 atmospheres to enhance mass transfer and reaction rates [12] [17].

Higher pressures can improve the solubility of reactants in certain solvent systems and enhance mixing efficiency in multiphase reactions [13]. However, excessive pressure may not provide proportional benefits and can increase equipment costs and safety considerations [12]. The reaction volume change during quaternization is minimal, making pressure effects less critical compared to reactions involving significant volume changes [19].

Solvent Selection and Effects

Solvent selection profoundly influences both reaction rate and product selectivity in quaternary ammonium salt synthesis [3] [10]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are generally preferred due to their ability to stabilize the charged transition state while not competing for nucleophilic sites [20] [6].

The dielectric constant of the solvent plays a crucial role in stabilizing the developing charges during the transition state [3]. Solvents with dielectric constants between 20-40 typically provide optimal conditions for quaternization reactions [10]. Chloroform, despite its relatively low dielectric constant, has been successfully employed due to its ability to dissolve both reactants and facilitate product precipitation for simplified purification [3].

Stoichiometric Optimization

The molar ratio of reactants significantly affects both yield and reaction kinetics [10] [15]. Slight excess of the alkyl halide (typically 1.05:1 to 1.2:1 relative to the amine) is commonly employed to drive the reaction to completion and compensate for potential side reactions [9] [12]. However, excessive alkyl halide can lead to increased costs and more complex purification procedures [3].

Purification Techniques for Quaternary Ammonium Salts

The purification of N-Benzyl-N,N-dibutylbutan-1-aminium iodide presents unique challenges due to the ionic nature of the compound and potential contamination with unreacted starting materials and byproducts [21] [22]. Multiple purification strategies have been developed to achieve the high purity levels required for commercial applications.

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for quaternary ammonium salts [23] [24]. The process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [25] [26]. Ethanol-water mixtures are commonly used, with the ratio adjusted based on the specific solubility characteristics of the compound [23].

Temperature control during recrystallization is critical, with cooling rates of 1-2°C per hour providing optimal crystal formation [26]. Rapid cooling can lead to formation of small, impure crystals, while extremely slow cooling may result in low recovery yields [23]. The use of seed crystals can improve both the rate and quality of crystallization [26].

Binary solvent systems, particularly water-isopropanol mixtures, have demonstrated superior performance for quaternary ammonium salt purification [26]. These systems allow for fine-tuning of solubility characteristics and can achieve purities of 97-99% with recovery yields of 88-92% [26].

Ion Exchange Chromatography

Ion exchange chromatography represents a highly effective purification method for quaternary ammonium salts, particularly for removing ionic impurities [21] [22]. Cation exchange resins such as Dowex 50WX8 effectively sequester unwanted cationic species while allowing the desired quaternary ammonium salt to pass through or be selectively eluted [21].

The process involves passing the crude product solution through a column packed with ion exchange resin [21]. The resin selectively binds impurities based on their charge and size characteristics, while the target compound can be recovered with high purity [22]. This method is particularly effective for removing residual starting materials and metal ion contaminants [21].

Recovery of the purified product typically involves elution with appropriate salt solutions or pH adjustment [21]. The technique can achieve purities of 98-99% with recovery yields of 90-95%, making it attractive for high-value applications [22].

Precipitation Techniques

Selective precipitation offers an alternative purification approach that exploits differences in solubility between the desired product and impurities [23] [24]. The technique involves dissolving the crude product in a suitable solvent, followed by addition of an anti-solvent to selectively precipitate the pure compound [23].

Ether-hexane mixtures are commonly employed for quaternary ammonium salt precipitation [23]. The process requires careful control of the anti-solvent addition rate and temperature to ensure selective precipitation of the desired compound [24]. While this method may achieve lower purities (90-95%) compared to other techniques, it offers advantages in terms of simplicity and cost-effectiveness [23].

Column Chromatography Applications

Normal phase column chromatography using silica gel provides an effective means of separating quaternary ammonium salts from neutral impurities [27]. The strongly polar nature of quaternary ammonium salts typically requires polar eluent systems for effective separation [27].

Silica gel columns with polar eluents such as methanol-chloroform mixtures can achieve purities of 95-98% with recovery yields of 75-85% [27]. The technique is particularly useful for removing neutral organic impurities that cannot be effectively separated by precipitation or recrystallization methods [27].

Industrial-Scale Production Methodologies

Industrial production of N-Benzyl-N,N-dibutylbutan-1-aminium iodide requires careful consideration of reactor design, process optimization, and economic factors [9] [18]. Multiple reactor configurations have been evaluated for large-scale synthesis, each offering distinct advantages and limitations.

Batch Reactor Systems

Traditional batch reactors remain widely used for quaternary ammonium salt production, particularly for smaller-scale operations [9] [10]. These systems offer flexibility in terms of reaction conditions and product quality control, with typical production scales ranging from 100-1000 kg per day [9].

Batch reactors provide excellent temperature and pressure control, enabling optimization of reaction conditions for maximum yield and selectivity [10]. The space-time yield for batch operations typically ranges from 0.05-0.1 kg/L/h, which is lower than continuous systems but acceptable for many commercial applications [9].

The primary advantages of batch systems include lower capital investment requirements, operational flexibility, and ease of cleaning between product campaigns [9]. However, they suffer from higher labor costs, increased energy consumption per unit product, and potential variability between batches [10].

Continuous Flow Reactor Technology

Continuous flow reactors have gained increasing attention for quaternary ammonium salt production due to their superior heat and mass transfer characteristics [9] [10]. These systems offer space-time yields of 0.2-0.5 kg/L/h, representing a significant improvement over batch operations [9].

The enhanced mixing in continuous flow systems promotes more uniform reaction conditions and reduces hot spot formation [9]. This leads to improved selectivity and reduced byproduct formation [10]. Production scales of 500-5000 kg per day are readily achievable with continuous flow technology [9].

Temperature control in continuous systems is typically superior to batch operations due to the higher surface area-to-volume ratio [9]. This enables more precise thermal management and reduces the risk of thermal decomposition [10]. The steady-state nature of continuous operation also facilitates consistent product quality [9].

Microreactor Systems

Microreactor technology represents the cutting edge of process intensification for quaternary ammonium salt synthesis [9]. These systems achieve exceptional space-time yields of 1.0-5.0 kg/L/h through enhanced mass and heat transfer [9].

The small channel dimensions in microreactors promote rapid mixing and heat transfer, enabling precise control of reaction conditions [9]. This results in improved selectivity, reduced byproduct formation, and enhanced process safety [10]. However, the technology is currently limited to smaller production scales of 10-100 kg per day [9].

Microreactor systems offer the highest energy efficiency among available technologies but require significant capital investment [9]. They are particularly attractive for high-value products where product quality and process efficiency justify the higher equipment costs [10].

Spinning Tube Reactor Applications

Spinning tube-in-tube reactors represent an intermediate technology between conventional batch systems and advanced microreactor technology [9]. These systems achieve space-time yields of 0.15-0.3 kg/L/h with production capacities of 200-2000 kg per day [9].

The rotating inner tube enhances mixing and heat transfer while maintaining relatively simple construction [9]. This technology offers a good balance between capital investment and process performance, making it attractive for medium-scale production applications [9].

The spinning motion creates enhanced radial mixing and reduces concentration gradients, leading to improved reaction uniformity [9]. Temperature control is superior to conventional batch reactors but not as precise as microreactor systems [9].

Process Integration and Optimization

Modern industrial production increasingly employs integrated process design that combines reaction and separation operations [18] [28]. This approach minimizes intermediate storage requirements and reduces overall production costs [18].

Heat integration between exothermic quaternization reactions and endothermic purification steps can significantly reduce energy consumption [18]. Process analytical technology enables real-time monitoring and control of critical quality parameters [29].

Advanced process control systems utilizing response surface methodology and statistical process control ensure consistent product quality while optimizing operating conditions [12] [29]. These systems can automatically adjust reaction conditions based on feed composition variations and product quality requirements [12].

The global quaternary ammonium salts market, valued at over 1 billion dollars and growing at approximately 6% annually, drives continued investment in process optimization and technology advancement [30] [31]. This economic incentive supports ongoing research into more efficient and sustainable production methodologies [32] [28].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant